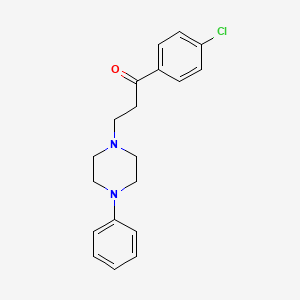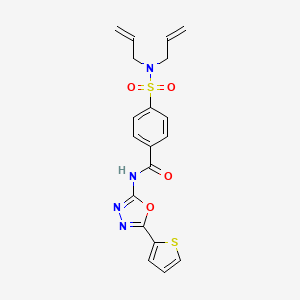
4-(N,N-diallylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-diallylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18N4O4S2 and its molecular weight is 430.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds containing the 1,3,4-oxadiazol moiety have been extensively studied for their anticancer properties. For example, a series of substituted benzamides, which are structurally related to the specified compound, exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These findings suggest that the presence of the 1,3,4-oxadiazol and thiophenyl groups could contribute to anticancer activity, making the specified compound a potential candidate for anticancer research (Ravinaik et al., 2021).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing the thiadiazole amide group, which shares structural similarity with the specified compound, have shown significant nematocidal activity. These compounds were effective against Bursaphelenchus xylophilus, suggesting that the specified compound may also possess potential nematocidal or pesticidal applications (Liu et al., 2022).
Antimicrobial Activity
Compounds featuring the 1,3,4-oxadiazole core have been synthesized and evaluated for their antimicrobial efficacy. This includes a variety of structures showing considerable antibacterial and antifungal activities. Given the structural features of the specified compound, it could be explored for antimicrobial applications as well, potentially offering new pathways for combating resistant microbial strains (Desai et al., 2016).
Corrosion Inhibition
The oxadiazole derivatives have been identified as effective corrosion inhibitors for metals in acidic environments. This suggests that compounds like the specified one could be valuable in protecting industrial equipment or infrastructure from corrosion, highlighting an application in materials science (Ammal et al., 2018).
Propiedades
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-3-11-23(12-4-2)29(25,26)15-9-7-14(8-10-15)17(24)20-19-22-21-18(27-19)16-6-5-13-28-16/h3-10,13H,1-2,11-12H2,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDDALKMGUWGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
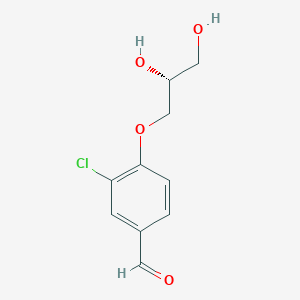
![Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2857401.png)
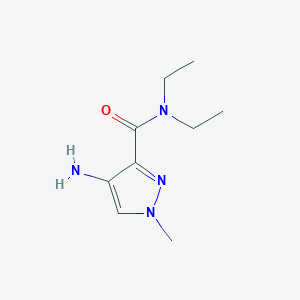
![6-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2857404.png)
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2857405.png)
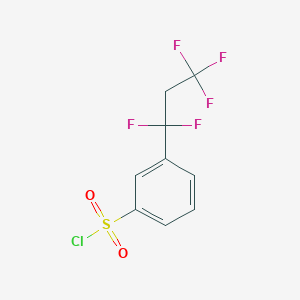
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(oxolane-3-carbonyl)piperidine](/img/structure/B2857409.png)
![Methyl 2-chloro-5-[(4-hydroxy-2,6-dimethylpiperidin-1-YL)methyl]pyridine-3-carboxylate](/img/structure/B2857410.png)
![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-4-methylpyrrolidine-3-carboxamide](/img/structure/B2857411.png)
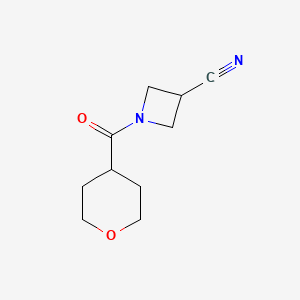
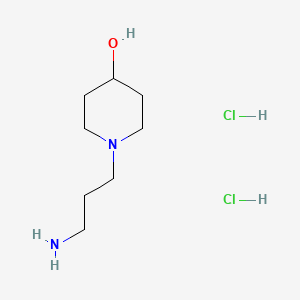
![METHYL 2-(2-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2857416.png)
![N-(2-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B2857418.png)
